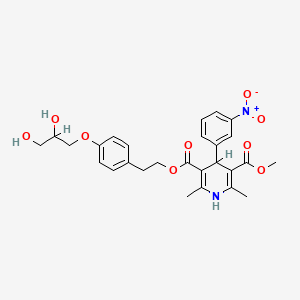

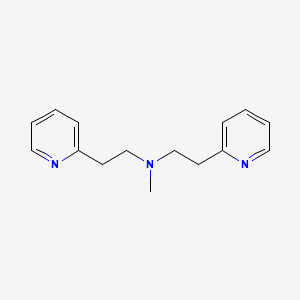

N-Methyl-2-(pyridin-2-yl)-N-(2-(pyridin-2-yl)ethyl)ethanamine

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

NSC19005, also known as Betahistine EP Impurity C, is an impurity of Betahistine . The primary targets of this compound are the histamine H1 and H3 receptors . These receptors play a crucial role in the regulation of various physiological functions, including immune response, gastric acid secretion, and neurotransmission .

Mode of Action

NSC19005 acts as a histamine H1 receptor agonist and H3 receptor antagonist . As an agonist, it binds to the H1 receptor and mimics the action of histamine, thereby activating the receptor . On the other hand, as an H3 receptor antagonist, it binds to the H3 receptor and blocks the action of histamine, preventing the receptor from being activated .

Result of Action

Given its role as a histamine h1 receptor agonist and h3 receptor antagonist, it can be inferred that the compound may influence cellular processes regulated by these receptors, such as immune response and neurotransmission .

Biochemische Analyse

Biochemical Properties

NSC19005 plays a significant role in biochemical reactions, particularly in its interaction with histamine receptors. It acts as a modulator of histamine H1 and H3 receptors. Betahistine, the parent compound of NSC19005, is known to inhibit [125I]iodoproxyfan binding to membranes of CHO cells expressing histamine H3 receptors, with IC50 values of 1.9 μM and 3.3 μM . This interaction suggests that NSC19005 may similarly influence histamine receptor activity, although specific studies on NSC19005 are limited.

Cellular Effects

NSC19005 affects various types of cells and cellular processes. As an impurity of Betahistine, it is likely to influence cell signaling pathways, gene expression, and cellular metabolism. Betahistine has been shown to affect olanzapine-induced weight gain in schizophrenia patients by modulating histamine receptors . Therefore, NSC19005 may also impact similar pathways, although direct evidence is sparse.

Molecular Mechanism

The molecular mechanism of NSC19005 involves its interaction with histamine receptors. Betahistine, the parent compound, acts as a histamine H1 receptor agonist and H3 receptor antagonist . This dual action suggests that NSC19005 may similarly bind to these receptors, influencing their activity. The binding interactions with histamine receptors likely lead to changes in gene expression and enzyme activity, although specific studies on NSC19005 are needed to confirm this.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of NSC19005 may change over time. Betahistine, the parent compound, is known to be stable under certain conditions . The stability and degradation of NSC19005 specifically have not been extensively studied. Long-term effects on cellular function, such as changes in receptor activity or gene expression, may be observed with prolonged exposure to NSC19005.

Dosage Effects in Animal Models

The effects of NSC19005 vary with different dosages in animal models. Betahistine has been studied for its effects on weight gain and other parameters in animal models . High doses of Betahistine can lead to adverse effects, and it is likely that NSC19005 may exhibit similar dose-dependent effects. Toxicity and threshold effects should be carefully monitored in studies involving NSC19005.

Metabolic Pathways

NSC19005 is involved in metabolic pathways related to histamine receptor modulation. Betahistine, the parent compound, is metabolized in the liver and interacts with various enzymes . NSC19005 may similarly be metabolized, although specific pathways and enzymes involved have not been detailed in the literature.

Transport and Distribution

The transport and distribution of NSC19005 within cells and tissues are likely influenced by its interaction with histamine receptors. Betahistine is known to be well-distributed in tissues , and NSC19005 may follow a similar pattern. Transporters and binding proteins that interact with histamine receptors may play a role in the localization and accumulation of NSC19005.

Subcellular Localization

NSC19005’s subcellular localization is likely influenced by its chemical structure and interactions with histamine receptors. Betahistine has been shown to localize in specific cellular compartments , and NSC19005 may exhibit similar localization patterns

Vorbereitungsmethoden

Die Herstellung von NSC 19005 umfasst synthetische Wege, die denen für Betahistin ähneln. Die genauen synthetischen Wege und Reaktionsbedingungen für NSC 19005 sind nicht umfassend dokumentiert. Es ist bekannt, dass NSC 19005 ein Abbauprodukt ist, das durch Exposition gegenüber oxidativen Bedingungen gebildet wird . Industrielle Produktionsmethoden für NSC 19005 sind nicht speziell beschrieben, da es typischerweise als Verunreinigung und nicht als Hauptprodukt betrachtet wird.

Analyse Chemischer Reaktionen

NSC 19005 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: NSC 19005 kann als Abbauprodukt durch oxidative Prozesse gebildet werden.

Substitution: Als Derivat von Betahistin kann es Substitutionsreaktionen unterliegen, die für aromatische Amine typisch sind.

Reduktion: Potenzielle Reduktionsreaktionen könnten die Umwandlung von Nitrogruppen in Amine beinhalten.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

NSC 19005 wird hauptsächlich in der wissenschaftlichen Forschung als Verunreinigungsstandard für Betahistin verwendet. Zu seinen Anwendungen gehören:

Chemie: Verwendung zur Untersuchung der Stabilität und Abbauwege von Betahistin.

Biologie: Untersuchung seiner Wechselwirkungen mit Histaminrezeptoren.

Medizin: Studium im Zusammenhang mit dem pharmakologischen Profil von Betahistin und möglichen Nebenwirkungen.

Industrie: Einsatz in Qualitätskontrollprozessen, um die Reinheit von Betahistinpräparaten zu gewährleisten

Wirkmechanismus

Der Wirkmechanismus von NSC 19005 ist eng mit dem von Betahistin verwandt. Betahistin wirkt als Histamin-H1-Rezeptoragonist und H3-Rezeptorantagonist, was zu einem erhöhten Histaminumsatz und einer verstärkten Freisetzung führt. Dies führt zu einer Vasodilatation und einer verbesserten Mikrozirkulation im Innenohr, was zur Linderung von Schwindelsymptomen beiträgt

Vergleich Mit ähnlichen Verbindungen

NSC 19005 ähnelt anderen Histaminrezeptor-Modulatoren, insbesondere Betahistin. Einige ähnliche Verbindungen umfassen:

Betahistin: Die Hauptverbindung, von der NSC 19005 abgeleitet ist.

Histamin: Der endogene Ligand für Histaminrezeptoren.

Dimaprit: Ein weiterer Histaminrezeptoragonist, der in der Forschung verwendet wird.

NSC 19005 ist in seiner Rolle als Verunreinigung und Abbauprodukt einzigartig und liefert Einblicke in die Stabilität und Qualitätskontrolle von Betahistinpräparaten .

Eigenschaften

IUPAC Name |

N-methyl-2-pyridin-2-yl-N-(2-pyridin-2-ylethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3/c1-18(12-8-14-6-2-4-10-16-14)13-9-15-7-3-5-11-17-15/h2-7,10-11H,8-9,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHKIDBZBKQYMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=CC=N1)CCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30280898 | |

| Record name | N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5452-87-9 | |

| Record name | Methylbis(2-pyridylethyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005452879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC19005 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLBIS(2-PYRIDYLETHYL)AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZ3BLT3LHN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10,13-dimethyl-17-[2-(6-sulfanylidene-3H-purin-9-yl)acetyl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1680117.png)

![2-amino-N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]acetamide](/img/structure/B1680123.png)

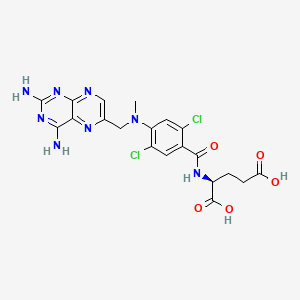

![(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]-3-(trifluoromethyl)benzoyl]amino]pentanedioic acid](/img/structure/B1680125.png)

![8-Methyl-14-phenyl-3-phenylsulfanyl-14-thioniatetracyclo[7.6.1.02,7.013,16]hexadeca-1,3,5,7,9(16),10,12-heptaene;chloride](/img/structure/B1680129.png)

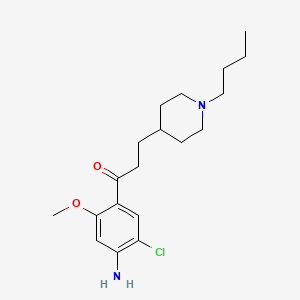

![1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-butyl-4-piperidinyl]-1-propanone hydrochloride](/img/structure/B1680134.png)

![(4E)-4-[(1S,2R,3S,6R)-2-[(3S)-3-Cyclohexyl-3-hydroxyprop-1-ynyl]-3-hydroxy-7-bicyclo[4.2.0]octanylidene]butanoic acid](/img/structure/B1680138.png)